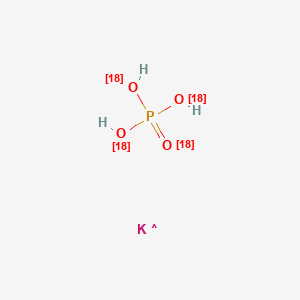
(2E)-N-phenyl-2-(4-phenylbutan-2-ylidene)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-2-butanone N-phenylsemicarbazone is a chemical compound with the molecular formula C17H19N3O. It is a derivative of 4-phenyl-2-butanone, also known as benzylacetone, which is a ketone with a sweet, flowery smell. The N-phenylsemicarbazone derivative is formed by the reaction of 4-phenyl-2-butanone with N-phenylsemicarbazide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-butanone N-phenylsemicarbazone typically involves the reaction of 4-phenyl-2-butanone with N-phenylsemicarbazide in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-phenyl-2-butanone N-phenylsemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of 4-phenyl-2-butanone N-phenylsemicarbazone can yield corresponding ketones or carboxylic acids.
Reduction: Reduction can produce alcohol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-phenyl-2-butanone N-phenylsemicarbazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 4-phenyl-2-butanone N-phenylsemicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-phenyl-2-butanone N-phenylsemicarbazone can be compared with other similar compounds, such as:
4-phenyl-2-butanone:
N-phenylsemicarbazide: This compound is a precursor in the synthesis of 4-phenyl-2-butanone N-phenylsemicarbazone and has different chemical properties and applications.
Other semicarbazones: Compounds like acetone semicarbazone and benzaldehyde semicarbazone have similar structures but different chemical and physical properties.
Eigenschaften
Molekularformel |
C17H19N3O |
|---|---|
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
1-phenyl-3-[(E)-4-phenylbutan-2-ylideneamino]urea |
InChI |
InChI=1S/C17H19N3O/c1-14(12-13-15-8-4-2-5-9-15)19-20-17(21)18-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H2,18,20,21)/b19-14+ |
InChI-Schlüssel |
QKLDIBOZNGUGHL-XMHGGMMESA-N |
Isomerische SMILES |
C/C(=N\NC(=O)NC1=CC=CC=C1)/CCC2=CC=CC=C2 |
Kanonische SMILES |
CC(=NNC(=O)NC1=CC=CC=C1)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-Butoxyethoxy)ethoxy]nonane](/img/structure/B14081298.png)
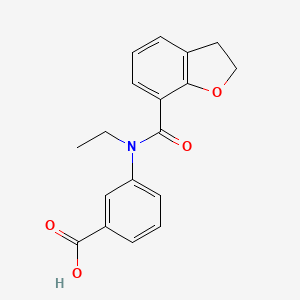
![(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14081314.png)
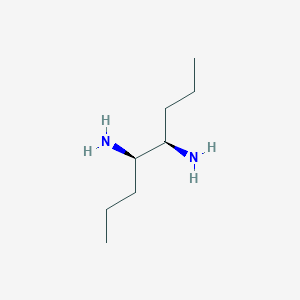
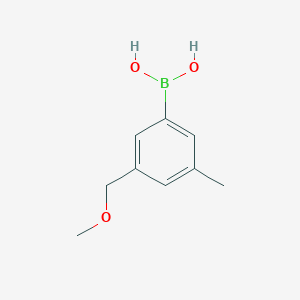
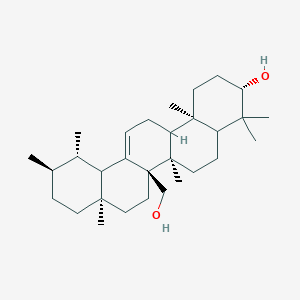

![2-Benzyl-1-(4-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081348.png)

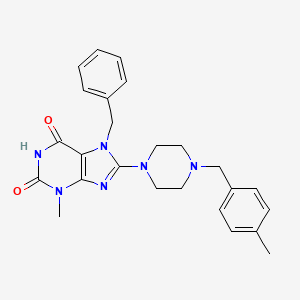
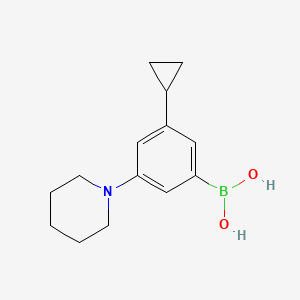
![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14081364.png)
